Ethyl 2-(3-chloro-5-methylpyridin-4-YL)acetate
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Overview
Description
Ethyl 2-(3-chloro-5-methylpyridin-4-YL)acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and methyl group on the pyridine ring, which is further attached to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chloro-5-methylpyridin-4-YL)acetate typically involves the reaction of 3-chloro-5-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions can significantly enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chloro-5-methylpyridin-4-YL)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
Ethyl 2-(3-chloro-5-methylpyridin-4-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-chloro-5-methylpyridin-4-YL)acetate involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The ethyl acetate moiety can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-chloro-3-methylpyridin-4-yl)acetate
- Ethyl 2-(4-chloro-3-methylpyridin-5-yl)acetate
- Ethyl 2-(3-chloro-4-methylpyridin-5-yl)acetate
Uniqueness
Ethyl 2-(3-chloro-5-methylpyridin-4-YL)acetate is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl 2-(3-chloro-5-methylpyridin-4-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)4-8-7(2)5-12-6-9(8)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
RHWYOQHZZLLUIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=NC=C1C)Cl |
Origin of Product |
United States |
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